molecular formula C16H17NO3 B1268866 Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 52034-37-4

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B1268866
CAS No.: 52034-37-4
M. Wt: 271.31 g/mol
InChI Key: INHIPLWUOJQIIQ-UHFFFAOYSA-N
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Description

OSM-S-46 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source research and collaboration.

Properties

IUPAC Name

ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHIPLWUOJQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345088
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52034-37-4
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Reactants : Ethyl 4-aminobenzoate (1.0 eq), 2,5-hexanedione (1.2 eq)
  • Catalyst : Glacial acetic acid (20% v/v)
  • Temperature : Reflux (110–120°C)
  • Duration : 6–8 hours
  • Yield : ~70–80%

Mechanism:

  • The amine group of ethyl 4-aminobenzoate undergoes nucleophilic attack on the diketone.
  • Cyclization forms the 2,5-dimethylpyrrole ring, with the benzoate ester at the 1-position.

Intermediate : Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6).

The introduction of the formyl group at the 3-position of the pyrrole is achieved via the Vilsmeier-Haack reaction, leveraging the electron-rich nature of the pyrrole ring.

Reaction Conditions:

  • Reactant : Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq)
  • Vilsmeier Reagent : Dimethylformamide (DMF, 3.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq)
  • Temperature : 0°C (initial), then 60–80°C (2–4 hours)
  • Workup : Hydrolysis with ice-water, neutralization to pH 7
  • Yield : ~50–65%

Mechanistic Insights:

  • Chloroiminium Ion Formation : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.
  • Electrophilic Attack : The pyrrole’s 3-position (β to methyl groups) is formylated due to steric and electronic effects.
  • Hydrolysis : The intermediate iminium salt is hydrolyzed to yield the aldehyde.

Key Regioselectivity : Methyl groups at 2- and 5-positions direct formylation to the less hindered 3-position.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromobenzoate esters and pre-formed 3-formylpyrrole boronic acids offers modularity but requires sensitive handling of the formyl group.

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 eq)
  • Solvent : DMF/H₂O (4:1)
  • Yield : ~40–55%

Direct Condensation with Formylpyrrole Derivatives

Condensation of ethyl 4-hydroxybenzoate with 3-formyl-2,5-dimethylpyrrole under Mitsunobu conditions provides an esterification pathway.

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent : THF, room temperature
  • Yield : ~60%

Optimization and Challenges

Yield Improvement Strategies

  • Microwave Assistance : Reduces reaction time (e.g., Vilsmeier formylation completed in 30 minutes at 100°C).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) enhances purity (>95%).

Common Side Reactions

  • Over-Oxidation : Uncontrolled Vilsmeier conditions may degrade the formyl group to carboxylic acid.
  • Ester Hydrolysis : Acidic or basic conditions during formylation may cleave the ethyl ester, necessitating pH control.

Comparative Data Table

Method Key Reagents Temperature (°C) Yield (%) Purity (%)
Paal-Knorr + Vilsmeier DMF, POCl₃ 60–80 50–65 >90
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 100 40–55 85–90
Mitsunobu Condensation DIAD, PPh₃ 25 60 >95

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enable safer handling of POCl₃ and DMF.
  • Solvent Recycling : DMF recovery systems minimize waste.

Chemical Reactions Analysis

Types of Reactions

OSM-S-46 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-S-46 include boronic acids, halogenating agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from the reactions of OSM-S-46 include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

  • Antitumor Activity : Compounds with similar pyrrole structures have demonstrated antitumor properties. Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate may exhibit similar effects by interacting with cellular pathways involved in tumor growth suppression.
  • Antibacterial and Antifungal Properties : Pyrrole derivatives are known for their antibacterial and antifungal activities. This compound could be explored for its efficacy against various pathogens .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The unique functional groups present in this compound allow for further functionalization, making it suitable for synthesizing complex heterocyclic compounds .
  • Material Science Applications : Its chemical properties may enable the development of novel materials with specific functionalities, such as conducting polymers or sensors.

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor potential of pyrrole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing new antibiotics using this compound as a precursor. Derivatives were created by modifying the formyl group, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Differences
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoateLacks the formyl groupDifferent reactivity and biological activity
Methyl 3-(3-formyl-1H-pyrrol-1-yl)benzoateLacks methyl groups at the 2 and 5 positionsAffects steric and electronic properties
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrileContains a nitrile group instead of benzoate esterLeads to different chemical properties
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoateSalt form of a similar structureAlters solubility and reactivity

Mechanism of Action

The mechanism of action of OSM-S-46 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase, an enzyme critical for protein synthesis in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OSM-S-46 include other aminothienopyrimidine derivatives, such as OSM-S-106 and TCMDC-135294. These compounds share a similar chemical scaffold and have been studied for their antimalarial properties .

Uniqueness of OSM-S-46

OSM-S-46 is unique in its specific targeting of asparaginyl-tRNA synthetase, which distinguishes it from other aminothienopyrimidine derivatives that may target different enzymes or pathways. Additionally, the compound’s high potency and low toxicity make it a promising candidate for further development as an antimalarial drug .

Biological Activity

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of increasing interest due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H17NO3C_{16}H_{17}NO_3 and a molecular weight of 271.31 g/mol. The compound features a pyrrole ring substituted with a formyl group at the 3-position and two methyl groups at the 2 and 5 positions, attached to a benzoate moiety. This unique combination of functional groups enhances its chemical reactivity and potential biological activity .

Biological Activities

Research indicates that compounds with similar structural motifs to this compound exhibit diverse biological activities, including:

  • Antimicrobial Properties : Pyrrole derivatives have been reported to possess antibacterial and antifungal activities. For instance, certain pyrrole compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism may involve interaction with bacterial enzymes or disruption of cell membrane integrity.
  • Antitumor Activity : Some studies suggest that pyrrole-based compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the formyl group may enhance these effects by facilitating interactions with cellular targets.

While specific mechanisms for this compound remain largely unexplored, related compounds indicate potential modes of action:

  • Enzyme Interaction : Similar pyrrole derivatives have been shown to bind effectively within hydrophobic pockets of proteins, suggesting that this compound may modulate enzyme activity through such interactions .
  • Covalent Bonding : The reactive formyl group could participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to altered biological functions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : This can be achieved by reacting 2,5-dimethylpyrrole with an appropriate aldehyde under acidic conditions.
  • Esterification : The resulting aldehyde is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Antimicrobial Activity Evaluation

A study evaluated various pyrrole derivatives for their antimicrobial properties. Compounds similar to this compound were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, highlighting the potential for developing new antibacterial agents from this class of compounds .

Antitumor Efficacy

In another investigation, pyrrole derivatives were assessed for their antitumor activity in vitro. A subset of these compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may similarly exhibit promising antitumor properties through mechanisms involving apoptosis and cell cycle modulation .

Q & A

Q. Table 1. Synthetic Yields Under Varied Conditions

Reaction ConditionYield (%)Purity (HPLC)Reference
Glacial Acetic Acid, 2h reflux6598%
DMF/POCl₃, 0°C → RT7295%

Q. Table 2. Antimicrobial Activity (MIC Values)

StrainMIC (µg/mL)Reference
M. tuberculosis H37Rv3.12–12.5
S. aureus ATCC 259236.25–25

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